molecular formula C10H9FO2 B3388886 3-Cyclopropyl-5-fluorobenzoic acid CAS No. 896161-19-6

3-Cyclopropyl-5-fluorobenzoic acid

Cat. No.: B3388886
CAS No.: 896161-19-6
M. Wt: 180.17
InChI Key: WGCMBBTUKLLMLF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-fluorobenzoic acid: is an organic compound with the molecular formula C10H9FO2. It is characterized by a cyclopropyl group and a fluorine atom attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-5-fluorobenzoic acid typically involves the introduction of a cyclopropyl group and a fluorine atom onto a benzoic acid framework. One common method includes the cyclopropanation of a suitable precursor followed by fluorination. The reaction conditions often involve the use of cyclopropyl bromide and a fluorinating agent such as Selectfluor under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclopropyl-5-fluorobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in drug discovery, particularly in the development of anti-inflammatory or anticancer agents .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to interact with specific biological targets makes it a candidate for further pharmacological studies .

Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various applications, including the manufacture of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclopropyl group and fluorine atom contribute to its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropyl-5-fluorobenzoic acid is unique due to the specific positioning of the cyclopropyl group and fluorine atom on the benzoic acid core. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-cyclopropyl-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCMBBTUKLLMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896161-19-6
Record name 3-cyclopropyl-5-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Obtained (16% yield) following the procedure described in intermediate 8 (step A), starting from 3-chloro-5-fluorobenzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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